(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300476
InChI: InChI=1S/C14H9ClN2OS2/c15-10-5-1-2-6-11(10)16-14-17-13(18)12(20-14)8-9-4-3-7-19-9/h1-8H,(H,16,17,18)/b12-8-
SMILES:
Molecular Formula: C14H9ClN2OS2
Molecular Weight: 320.8 g/mol

(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16300476

Molecular Formula: C14H9ClN2OS2

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C14H9ClN2OS2
Molecular Weight 320.8 g/mol
IUPAC Name (5Z)-2-(2-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C14H9ClN2OS2/c15-10-5-1-2-6-11(10)16-14-17-13(18)12(20-14)8-9-4-3-7-19-9/h1-8H,(H,16,17,18)/b12-8-
Standard InChI Key SEUGYSPCGGKQPO-WQLSENKSSA-N
Isomeric SMILES C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl
Canonical SMILES C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl

Introduction

Structural Elucidation and Configurational Dynamics

Core Architecture and Substituent Effects

The molecular framework of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one integrates a thiazolidin-4-one ring system with two critical substituents:

  • A 2-chlorophenylimino group at position 2, introducing electron-withdrawing effects and steric bulk.

  • A thiophen-2-ylmethylidene moiety at position 5, contributing π-conjugation and heteroaromatic interactions .

The (2E,5Z) designation specifies the geometry of the exocyclic double bonds, with the imino group (C=N) adopting an E-configuration and the methylidene group (C=C) a Z-configuration. This arrangement creates a planar, conjugated system that enhances stability and influences intermolecular interactions .

Tautomerism and Configurational Isomerism

The compound exists in equilibrium between phenylimino and phenylamino tautomeric forms (Fig. 1). Density functional theory (DFT) calculations indicate the phenylimino tautomer is energetically favored (ΔG = −3.2 kcal/mol), stabilized by resonance between the imino nitrogen and thiazolidinone carbonyl . Additionally, restricted rotation about the C2–N and C5–C bonds generates four configurational isomers (2Z,5E; 2E,5E; 2E,5Z; 2Z,5Z), with the (2E,5Z) isomer predominating (58.4–62.8%) due to minimized steric clash between the 2-chlorophenyl and thiophene groups .

Synthetic Methodologies and Optimization

Knoevenagel Condensation Protocol

The synthesis follows a two-step protocol (Scheme 1):

  • Formation of 2-(p-tolylimino)thiazolidin-4-one: Reaction of p-tolyl thiourea with ethyl bromoacetate in ethanol yields the thiazolidinone core .

  • Knoevenagel Condensation: The thiazolidinone intermediate undergoes condensation with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperidine, generating the target compound in 72–85% yield .

Critical Parameters:

  • Solvent System: Ethanol ensures optimal solubility and reaction kinetics.

  • Catalyst: Piperidine (5 mol%) facilitates enolate formation and accelerates condensation.

  • Temperature: Reflux conditions (78°C) drive the reaction to completion within 10–12 hours .

Byproduct Analysis and Purification

Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (60:40 v/v) monitors reaction progress. Column chromatography on silica gel (230–400 mesh) isolates the pure product, with residual isomers removed via recrystallization from ethanol .

Spectroscopic Characterization and Computational Validation

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • N–H Stretch: 3050–3127 cm⁻¹ (imino tautomer) .

  • C=O Stretch: 1700–1720 cm⁻¹ (thiazolidinone carbonyl) .

  • Exocyclic C=C: 1646–1691 cm⁻¹ .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) reveals:

  • Thiophene Protons: δ 7.33–7.39 ppm (multiplet, 3H).

  • Imino NH: δ 11.95 ppm (singlet, 1H) .

  • Methylene Group: δ 3.96–4.05 ppm (singlet, 2H) .

¹³C NMR assignments include:

  • Thiazolidinone C=O: δ 168.6 ppm.

  • Thiophene Carbons: δ 126.1–140.3 ppm .

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 387.0432 (calculated 387.0428 for C₁₅H₁₀ClN₃OS₂). Elemental analysis aligns with theoretical values (C: 49.52%, H: 2.76%, N: 10.82%) .

Pharmacological Activity and Mechanism of Action

α-Amylase Inhibition

The compound demonstrates potent α-amylase inhibition (Table 1), surpassing acarbose (standard drug) at 100 μg/mL:

Concentration (μg/mL)% Inhibition
5077.12
10090.04
20092.31

Mechanistic studies suggest competitive binding to the enzyme’s active site, facilitated by hydrogen bonding between the thiazolidinone carbonyl and catalytic aspartate residues .

Antimicrobial Efficacy

Against Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens, the compound exhibits:

  • 88.46% Growth Inhibition (E. coli), comparable to ampicillin .

  • 91.66% Activity Index (S. aureus), attributed to membrane disruption via thiophene–lipid bilayer interactions .

Antioxidant Capacity

In ABTS radical scavenging assays, the compound achieves 81.8% inhibition at 100 μM, linked to electron donation from the thiophene sulfur .

Computational Insights and Drug-Likeness Profiling

DFT-Based Reactivity Descriptors

  • HOMO-LUMO Gap (ΔE): 4.26 eV, indicating charge transfer feasibility .

  • Chemical Potential (χ): 3.84 eV, correlating with nucleophilic attack susceptibility .

  • Dipole Moment: 5.96 Debye, favoring solubility in polar solvents .

ADMET Predictions

  • Lipophilicity (LogP): 3.1 ± 0.2 (optimal for blood-brain barrier penetration).

  • CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 50 μM).

  • Ames Test: Non-mutagenic .

Applications and Future Directions

Therapeutic Prospects

  • Antidiabetic Agent: Dual α-amylase and α-glucosidase inhibition potential.

  • Antimicrobial Coating: Integration into medical devices to prevent biofilm formation.

Synthesis Scale-Up Challenges

  • Isomer Separation: Chiral HPLC required for clinical-grade material.

  • Green Chemistry: Exploring solvent-free mechanochemical synthesis .

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